tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-triazole ring bearing an aminomethyl group at the 3-position. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances solubility and serves as a protective moiety in synthetic workflows. This compound is marketed as a building block for drug discovery, with commercial availability in milligram to gram quantities (50 mg: €745; 500 mg: €2,102) .
Properties
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-9(5-7-18)11-15-10(8-14)16-17-11/h9H,4-8,14H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQOUBFXUZYQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546114-32-2 | |
| Record name | tert-butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the formation of the piperidine ring, followed by the introduction of the tert-butyl group and the triazole ring. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the development of new drugs or as a probe to study biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with three analogues (Table 1) to highlight key structural differences and their implications.
Table 1: Structural Comparison of Analogues
Key Observations
Core Heterocycle and Rigidity The target compound’s piperidine core offers conformational flexibility compared to the pyrrolidine analogue (), which has a five-membered ring likely imposing greater torsional strain. Piperidine derivatives are often preferred in CNS-targeting drugs due to improved blood-brain barrier penetration.
Substituent Effects Aminomethyl vs. Methylamino: The target’s primary amine (aminomethyl) may increase hydrophilicity and hydrogen-bonding capacity compared to the secondary methylamino group in the pyrrolidine analogue (). Trifluoromethyl Group: The CF3-substituted triazole () improves metabolic stability and electronegativity, favoring interactions with fluorine-accepting residues in proteins . Thioether Linkage: The sulfur atom in ’s compound could enhance redox activity or metal coordination, relevant for protease inhibition.
Biological Activity
- The thiazole-triazole compound () demonstrated anticancer activity in preliminary studies, attributed to its dual heterocyclic system disrupting DNA synthesis .
- The hydrochloride salt of the pyrrolidine analogue () suggests formulation for improved solubility, critical for oral bioavailability .
Synthetic Considerations
- The Boc group in the target compound simplifies purification and deprotection steps, a common strategy in peptide synthesis.
- Fluorine incorporation () requires specialized reagents (e.g., Selectfluor), increasing synthetic complexity.
Biological Activity
tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate (CAS Number: 1546114-32-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C13H23N5O2
- Molecular Weight : 281.35 g/mol
- Structure : The structure features a piperidine ring substituted with a triazole moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring suggests potential antifungal and antibacterial properties, as triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans is noteworthy but requires further investigation to quantify its efficacy.
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives:
- Antifungal Activity : A derivative similar to tert-butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine demonstrated potent antifungal activity against Candida species with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents.
- Anticancer Activity : In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines. For example, a structural analog exhibited an IC50 value of approximately 70 µM against ovarian cancer cells.
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from commercially available precursors. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.
Synthetic Pathway Overview
The synthesis typically follows these steps:
- Formation of the piperidine core.
- Introduction of the aminomethyl group at the triazole position.
- Final carboxylation to yield the target compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. For example:
Triazole Ring Formation : Cyclocondensation of cyclopropylamine with thiocyanate derivatives under controlled pH and temperature to generate the 1,2,4-triazole scaffold .
Piperidine Coupling : Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions (e.g., using tert-butyl piperidine carboxylate precursors) .
Aminomethyl Functionalization : Reductive amination or protection/deprotection strategies (e.g., Boc-group handling) to install the aminomethyl group .
- Key Conditions : Reactions often employ catalysts like SPhos Pd G3, solvents such as THF, and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3300 cm for the aminomethyl group) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid contact .
- Ventilation : Work in a fume hood due to potential dust/aerosol formation .
- Storage : Store in amber glass bottles at room temperature, away from strong oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., SPhos Pd G3) enhance coupling efficiency in triazole-piperidine bond formation .
- Solvent Optimization : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
- Temperature Control : Maintaining 60–80°C during coupling steps minimizes side reactions .
- Example Data :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Triazole Formation | None | HO/EtOH | 65–75 |
| Piperidine Coupling | SPhos Pd G3 | THF | 82 |
Q. How should researchers resolve contradictory spectral data during characterization?
- Methodological Answer :
- Tautomerism in Triazole Rings : Use N NMR or variable-temperature NMR to distinguish 1H- vs. 2H-triazole tautomers .
- Impurity Peaks in HRMS : Perform LC-MS/MS to identify byproducts (e.g., de-Boc intermediates) .
- X-ray Crystallography : Definitive structural assignment via SHELX-refined crystallographic data .
Q. What strategies enable selective functionalization of the aminomethyl group?
- Methodological Answer :
- Protection Strategies : Use Boc or Fmoc groups to block the amine during subsequent reactions (e.g., Suzuki couplings) .
- Reductive Amination : React with aldehydes/ketones under NaBHCN or H/Pd-C conditions to introduce diverse substituents .
- Stability Note : The aminomethyl group is prone to oxidation; avoid strong oxidizers like HO unless intentional .
Q. How does this compound compare structurally and functionally to analogs with modified substituents?
- Methodological Answer :
- Structural Comparisons :
- Functional Insights : The aminomethyl group enhances hydrogen-bonding capacity, critical for target binding in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
